molecular formula C10H7NO B8334648 4-Hydroxy-3-(prop-1-ynyl)benzonitrile

4-Hydroxy-3-(prop-1-ynyl)benzonitrile

Cat. No.: B8334648
M. Wt: 157.17 g/mol
InChI Key: YUTCTKZJJMMSHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3-(prop-1-ynyl)benzonitrile is a useful research compound. Its molecular formula is C10H7NO and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

4-hydroxy-3-prop-1-ynylbenzonitrile

InChI

InChI=1S/C10H7NO/c1-2-3-9-6-8(7-11)4-5-10(9)12/h4-6,12H,1H3

InChI Key

YUTCTKZJJMMSHK-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=C(C=CC(=C1)C#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of the product of Step A (0.3 g; 1.22 mmol) in HMDSA (2 ml) and saccharine (0.1 g) was refluxed under N2 until reaction became homogenous (˜30 min). After cooling to room temperature, the HMDSA was removed in vacuo and the residue was diluted to 4 ml with anhydrous THF. At the same time ZnCl2 (0.2 g; 1.47 mmol) was heated to ˜110° C., in separate flask, in vacuo, cooled to room temperature under N2 and diluted to 4 ml with anhydrous THF. To it 0.5 M prop-1-ynyl-magnesium bromide in THF (4.9 ml; 2.45 mmol) was added at room temperature and this was stirred for 10 min under N2. To it a solution of silinated product of Step A was added, followed by Pd(PPh3)4 (0.11 g; 0.095 mmol) and CuI (0.05 g; 0.26 mmol). After stirring for 1 h at room temperature under N2, MeOH (5 ml) was added and solvents were removed under reduced pressure. The residue was diluted to 20 ml with EtOAc, washed with saturated NH4Cl (2×5 ml), H2O (10 ml), brine, dried anhydrous MgSO4, filtered and filtrate evaporated to dryness under reduced pressure. The residue was purified by FCC (SiO2, CH2Cl2) to give title compound (0.16 g; 78%), as colourless solid. 1H-NMR (CDCl3) 2.14 (s, 3H); 6.26 (s, 1H); 6.97 (d, 1H, J=8.5 Hz); 7.46 (dd, 1H, J=2.1 Hz, 8.5 Hz); 7.57 (d, 1H, 2.1 Hz).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
prop-1-ynyl-magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4.9 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0.2 g
Type
catalyst
Reaction Step Six
Quantity
0.11 g
Type
catalyst
Reaction Step Seven
Name
CuI
Quantity
0.05 g
Type
catalyst
Reaction Step Eight
Yield
78%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.